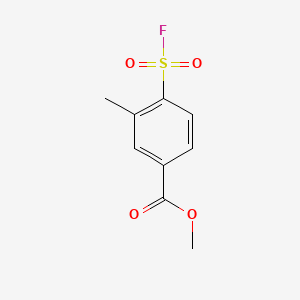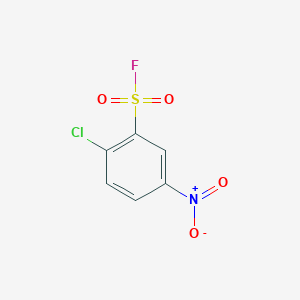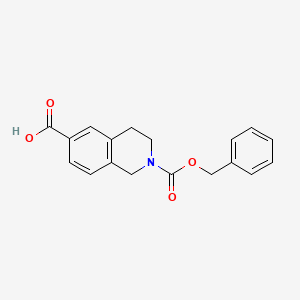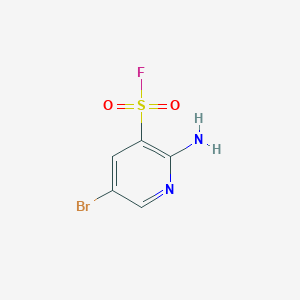
4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the difluorophenyl group at the 4-position and the carbaldehyde group at the 2-position of the thiophene ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene-3-carbaldehyde in good yields . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-(2,5-Difluorophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2,5-Difluorophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the difluorophenyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but thiophene derivatives are known to exhibit various pharmacological effects .
Comparaison Avec Des Composés Similaires
2-Thiophenecarboxaldehyde: A simpler thiophene derivative with similar reactivity.
4-(2,5-Dichlorophenyl)thiophene-2-carbaldehyde: A compound with chlorine substituents instead of fluorine.
Thiophene-2-carboxaldehyde: Another thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: 4-(2,5-Difluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential biological activities.
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2OS/c12-8-1-2-11(13)10(4-8)7-3-9(5-14)15-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYHZGXMWTXIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)
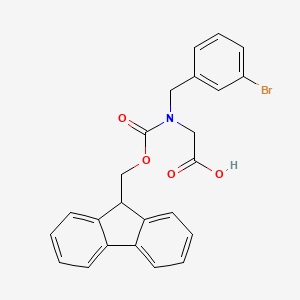
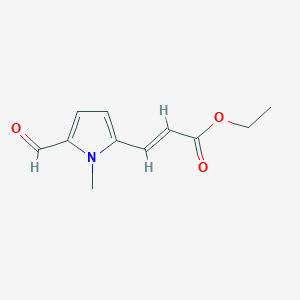
![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)
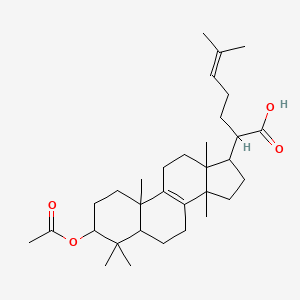
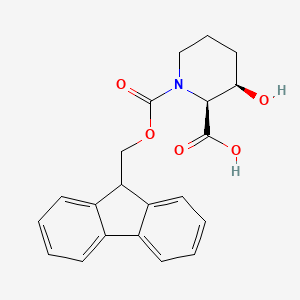
amine](/img/structure/B8056978.png)

![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]nonanamide](/img/structure/B8056996.png)
